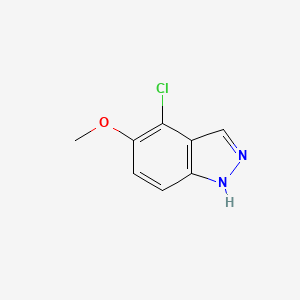
4-Cloro-5-metoxi-1H-indazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación
Agentes Antiinflamatorios
Los indazoles se han identificado como potentes agentes antiinflamatorios. Por ejemplo, ciertos derivados como el 3-fenil-2-[4-(trifluorometil)fenil]-4,5,6,7-tetrahidro-2H-indazol han mostrado una alta actividad antiinflamatoria con un potencial ulcerogénico mínimo . Esto sugiere que el 4-Cloro-5-metoxi-1H-indazol podría modificarse para mejorar su eficacia como fármaco antiinflamatorio.
Actividad Anticancerígena
El núcleo de indazol es una característica común en muchos compuestos con propiedades anticancerígenas. Derivados específicos han sido efectivos contra líneas celulares de colon y melanoma, lo que indica que el this compound puede servir como un andamiaje para el desarrollo de nuevos fármacos anticancerígenos .
Propiedades Antimicrobianas
Los derivados de indazol se han explorado por sus actividades antimicrobianas. El motivo estructural del indazol está presente en varios fármacos comercializados, lo que sugiere que el this compound podría ser un compuesto valioso en la síntesis de nuevos agentes antimicrobianos .
Efectos Antidepresivos
La parte de indazol se ha asociado con efectos antidepresivos. Esto abre oportunidades de investigación para el this compound en el desarrollo de nuevos antidepresivos .
Aplicaciones Antihipertensivas
Los indazoles pueden actuar como inhibidores selectivos de la fosfoinositido 3-cinasa δ, lo que es relevante para el tratamiento de enfermedades respiratorias. Esta propiedad se puede aprovechar para explorar el this compound en el contexto de fármacos antihipertensivos .
Síntesis de Inhibidores de la Fosfoinositido 3-Cinasa
Debido a su capacidad para inhibir la fosfoinositido 3-cinasa δ, el this compound podría usarse en la síntesis de inhibidores selectivos para el tratamiento de enfermedades como el asma y la enfermedad pulmonar obstructiva crónica .
Inhibidores de la Monoaminooxidasa
Los derivados de indazol se han estudiado como inhibidores de la monoaminooxidasa, lo que es significativo para el tratamiento de varios trastornos psiquiátricos y neurológicos. Los indazoles clorados, en particular, han mostrado potencia como inhibidores de la monoaminooxidasa-A .
Metodologías Sintéticas
El sistema cíclico de indazol es un componente clave en la química sintética, con diversas estrategias desarrolladas para su síntesis. El this compound podría utilizarse en reacciones catalizadas por metales de transición y reacciones de ciclación reductoras, contribuyendo al avance de las metodologías sintéticas .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Chloro-5-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Chloro-5-methoxy-1H-indazole, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby affecting mood and behavior. Additionally, 4-Chloro-5-methoxy-1H-indazole has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival .
Cellular Effects
The effects of 4-Chloro-5-methoxy-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-5-methoxy-1H-indazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-Chloro-5-methoxy-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with MAO enzymes results in the inhibition of these enzymes, thereby increasing neurotransmitter levels . Additionally, 4-Chloro-5-methoxy-1H-indazole can activate or inhibit various signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methoxy-1H-indazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell growth and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 4-Chloro-5-methoxy-1H-indazole can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-5-methoxy-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 4-Chloro-5-methoxy-1H-indazole can influence metabolic flux and metabolite levels, thereby altering cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-Chloro-5-methoxy-1H-indazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Chloro-5-methoxy-1H-indazole can accumulate in certain tissues, affecting its localization and activity . This distribution pattern is important for understanding the compound’s therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of 4-Chloro-5-methoxy-1H-indazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Chloro-5-methoxy-1H-indazole may localize to the mitochondria, where it can influence cellular energy production and apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
4-chloro-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSCPKDJJZRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


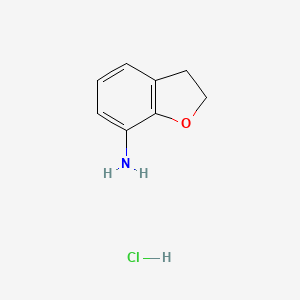
![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)
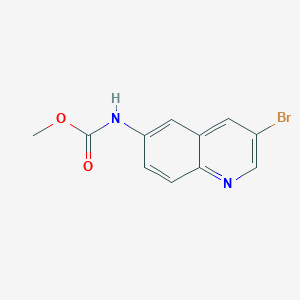
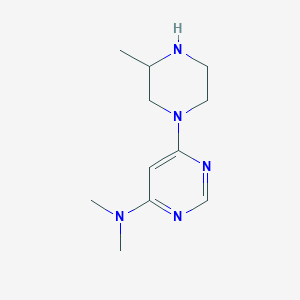
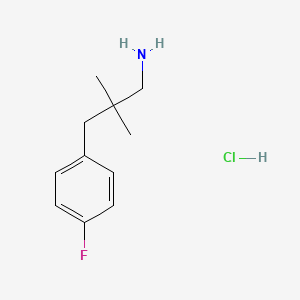
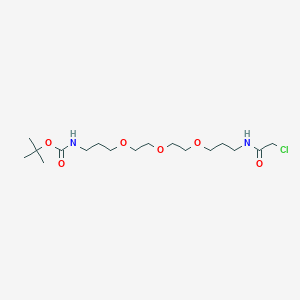
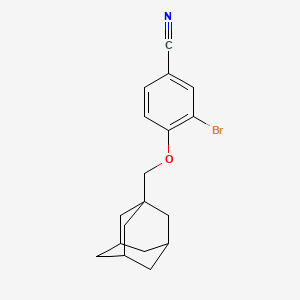
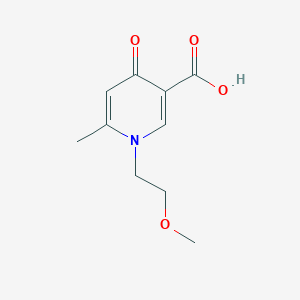
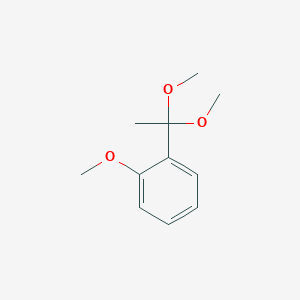
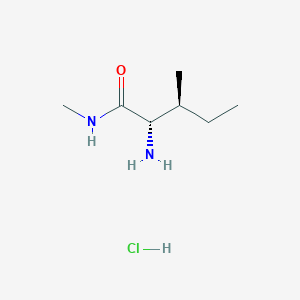
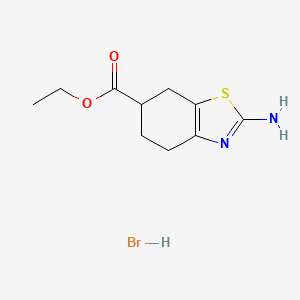
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
